molecular formula C27H20N2O6S B12677155 2'-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid CAS No. 160986-43-6

2'-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid

Katalognummer: B12677155
CAS-Nummer: 160986-43-6
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: YJVZZPMHMCRGJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with a molecular formula of C28H22N2O5S This compound is characterized by its intricate structure, which includes a benzamido group, a sulfonyl group, and a biphenyl carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an amine to form the benzamido group.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through the reaction of the benzamido compound with a sulfonyl chloride.

    Coupling with Biphenyl Carboxylic Acid: The final step involves the coupling of the benzamido-sulfonyl compound with biphenyl-2-carboxylic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamido-sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid involves its interaction with specific molecular targets. The benzamido and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The biphenyl carboxylic acid moiety can enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phthalanilic acid, 4’- (acetylsulfamoyl)-
  • N1-Acetyl-N4-phthalylsulfanilamide
  • N- (o-Carboxybenzoyl)sulfacetamide

Uniqueness

Compared to similar compounds, 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzamido and sulfonyl groups, along with the biphenyl carboxylic acid moiety, allows for versatile applications in various fields.

Eigenschaften

CAS-Nummer

160986-43-6

Molekularformel

C27H20N2O6S

Molekulargewicht

500.5 g/mol

IUPAC-Name

2-[2-[[4-(benzoylsulfamoyl)phenyl]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H20N2O6S/c30-25(18-8-2-1-3-9-18)29-36(34,35)20-16-14-19(15-17-20)28-26(31)23-12-6-4-10-21(23)22-11-5-7-13-24(22)27(32)33/h1-17H,(H,28,31)(H,29,30)(H,32,33)

InChI-Schlüssel

YJVZZPMHMCRGJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.